Home > Products > Screening Compounds P133890 > Losartan potassium
Losartan potassium - 12475-99-8

Losartan potassium

Catalog Number: EVT-1514160
CAS Number: 12475-99-8
Molecular Formula: C22H22ClKN6O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Losartan potassium is synthetically produced and is derived from the compound Losartan, which is originally synthesized from various precursors. The synthesis typically involves the reaction of Losartan with potassium hydroxide or other potassium salts to form Losartan potassium.

Classification

Losartan potassium is classified under:

  • Pharmacological Class: Angiotensin II receptor blockers (ARBs)
  • Chemical Class: Non-peptide angiotensin II receptor antagonist
  • ATC Code: C09CA01 (Angiotensin II antagonists)
Synthesis Analysis

Methods and Technical Details

The synthesis of Losartan potassium generally involves several steps:

  1. Starting Material: The process begins with Trityl Losartan, which is a protected form of Losartan.
  2. Refluxing: Trityl Losartan is refluxed in a mixture of methanol and tetrahydrofuran in the presence of a catalytic acid (e.g., hydrochloric acid) for approximately 10 to 18 hours.
  3. Reaction Monitoring: The completion of the reaction is monitored using thin-layer chromatography (TLC).
  4. Concentration: The reaction mass is concentrated to about 50% by removing methanol.
  5. Crystallization: The concentrated solution is cooled to precipitate Losartan potassium, which is then filtered and washed with chilled isopropyl alcohol .

The synthesis can also yield different polymorphic forms of Losartan potassium, with Form I being the most commonly used in pharmaceutical formulations .

Molecular Structure Analysis

Structure and Data

Losartan potassium has the following chemical structure:

  • Molecular Formula: C22H22ClN6O
  • Molecular Weight: 422.9 g/mol
  • IUPAC Name: 2-butyl-4-chloro-1-[[(2′-triphenylmethyltetrazole-5-yl)methyl]phenyl]imidazole-5-methanol-potassium salt

The compound features a biphenyl structure linked to an imidazole ring, with a tetrazole moiety contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Losartan potassium undergoes various chemical reactions during its synthesis and formulation:

  1. Deprotection Reaction: The trityl group in Trityl Losartan is removed using strong acids like hydrochloric acid.
  2. Formation of Salt: The reaction between Losartan and potassium hydroxide or other potassium salts leads to the formation of Losartan potassium.
  3. Crystallization Reactions: Upon cooling the concentrated solution, Losartan potassium crystallizes out as a solid salt .
Mechanism of Action

Process and Data

Losartan potassium functions primarily by blocking the angiotensin II receptor subtype AT1. This antagonistic action leads to:

  • Vasodilation: Relaxation of blood vessels, resulting in lower blood pressure.
  • Reduced Aldosterone Secretion: Decreased sodium retention by the kidneys, further aiding in blood pressure reduction.
  • Inhibition of Cardiac Remodeling: Protecting heart function over time.

The pharmacodynamic effects are evident within hours after administration, making it effective for managing hypertension .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Range: Typically between 4.5 to 7.0 for aqueous solutions.
  • Melting Point: Approximately 200°C (decomposes).

These properties are crucial for formulation development and stability testing in pharmaceutical applications .

Applications

Scientific Uses

Losartan potassium is primarily used in clinical settings for:

  • Managing hypertension in adults and children over six years old.
  • Reducing the risk of stroke in patients with high blood pressure and left ventricular hypertrophy.
  • Protecting renal function in patients with type 2 diabetes.

Additionally, ongoing research explores its potential benefits in other conditions such as heart failure and chronic kidney disease due to its vasodilatory effects .

Introduction to Losartan Potassium

Historical Development and Pharmacological Classification

Losartan potassium (chemical name: 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol monopotassium salt) emerged from pioneering research at DuPont Pharmaceuticals in the mid-1980s. Patented in 1986, it achieved FDA approval in 1995 under the brand name Cozaar®, marking the first commercially available angiotensin II receptor blocker (ARB) [1] [4] [9]. Its development addressed a critical need for alternatives to angiotensin-converting enzyme inhibitors (ACEis), particularly for patients experiencing ACEi-induced cough—a limitation overcome by losartan's distinct mechanism targeting angiotensin II receptors directly [2] [4]. Pharmacologically, it belongs to the tetrazole-biphenyl imidazole class of non-peptide ARBs, characterized by selective and competitive antagonism of the angiotensin II type 1 (AT₁) receptor [1] [6].

Table 1: Key ARB Compounds and Approval Timeline

CompoundYear IntroducedMolecular Target
Losartan potassium1995AT₁ receptor
Valsartan1996AT₁ receptor
Irbesartan1997AT₁ receptor
Candesartan1998AT₁ receptor

Structural and Chemical Characterization of Losartan Potassium

Molecular Architecture

Losartan potassium (C₂₂H₂₂ClKN₆O; molecular weight 461.01 g/mol) features a complex heterocyclic structure centered on:

  • A biphenyl-methyl-imidazole core enabling receptor docking
  • A chloro substituent at the imidazole 4-position enhancing binding affinity
  • A hydroxymethyl group contributing to metabolic transformation
  • A tetrazole ring serving as a bioisostere for carboxylic acid, optimizing pharmacokinetics [4] [5] [6].

The potassium salt formulation (CAS 124750-99-8) enhances aqueous solubility critical for oral bioavailability [5] [9]. X-ray crystallography confirms the tetrazole anion associates with potassium cations in a lattice structure, stabilizing the solid state [6].

Pharmacokinetic Properties

Losartan demonstrates 33% oral bioavailability due to first-pass metabolism primarily via hepatic cytochrome P450 enzymes CYP2C9 and CYP3A4. It undergoes biotransformation to the active metabolite EXP3174 (5-carboxylic acid derivative), which exhibits 10-40-fold greater AT₁ receptor affinity than the parent compound [1] [4] [6]. Key pharmacokinetic parameters include:

Table 2: Pharmacokinetic Profile of Losartan Potassium and EXP3174

ParameterLosartanEXP3174 (Active Metabolite)
Plasma Protein Binding98.6–98.8%99.7%
Time to Peak (Tₘₐₓ)1 hour3–4 hours
Elimination Half-life1.5–2.5 hrs6–9 hours
Primary Metabolizing EnzymesCYP2C9 > CYP3A4Non-enzymatic oxidation
Renal Clearance75 mL/min25 mL/min

Protein binding studies reveal near-saturation binding to serum albumin (>99%) via hydrophobic interactions and hydrogen bonding [6] [9]. Food intake delays absorption but minimally affects overall exposure (AUC reduction <10%) [6].

Role in the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS Physiology Context

The RAAS regulates blood pressure and fluid balance through a cascade:

  • Renin converts angiotensinogen to angiotensin I
  • Angiotensin-converting enzyme (ACE) processes angiotensin I to angiotensin II
  • Angiotensin II binds AT₁ receptors, triggering vasoconstriction, aldosterone release, sodium retention, and sympathetic activation [3].

Mechanism of Targeted Antagonism

Losartan potassium exerts selective competitive inhibition at the AT₁ receptor, which is expressed in vascular smooth muscle, adrenal glands, kidneys, and the brain [1] [3]. Its mechanism involves:

  • Reversible displacement of angiotensin II from AT₁ binding sites
  • Downstream blockade of G-protein coupled signaling pathways
  • Prevention of angiotensin II-induced vasopressin release, catecholamine secretion, and cellular hypertrophy [1] [3] [8].

Unlike ACE inhibitors, losartan does not inhibit kininase II, avoiding bradykinin accumulation—the primary cause of ACEi-associated cough [2] [4]. EXP3174 exhibits insurmountable antagonism, inducing non-parallel rightward shifts in angiotensin II dose-response curves and suppressing maximal vasoconstrictive responses [6] [8].

Renal and Cardiovascular Consequences

RAAS blockade by losartan produces multi-organ effects:

  • Vasodilation: Reduced peripheral resistance via arterial smooth muscle relaxation
  • Natriuresis: Increased renal sodium and water excretion through reduced aldosterone
  • Cardioprotection: Attenuation of angiotensin II-mediated cardiac remodeling in left ventricular hypertrophy [1] [3] [8]
  • Renoprotection: In diabetic nephropathy, diminished glomerular hypertension and proteinuria via efferent arteriolar dilation [1] [4].

Table 3: Pharmacodynamic Effects of AT₁ Receptor Blockade

Physiological ParameterEffect of LosartanMechanistic Basis
Systemic Vascular Resistance↓ 15–25%Inhibition of angiotensin II vasoconstriction
Aldosterone Secretion↓ 30–50%Blocked adrenal AT₁ stimulation
Renal Plasma Flow↑ 10–20%Efferent arteriolar dilation
Urinary Albumin Excretion↓ 30–40% (in diabetes)Reduced glomerular hyperfiltration

Properties

CAS Number

12475-99-8

Product Name

Losartan potassium

Molecular Formula

C22H22ClKN6O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.